molecular formula C18H17FN2O2S B12836849 7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12836849
M. Wt: 344.4 g/mol
InChI Key: WOVAWKKMRFPCPI-UHFFFAOYSA-N
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Description

7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents and tosyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine and tosyl groups in 7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its biological activity and specificity compared to similar compounds. These modifications can improve its binding affinity to molecular targets and increase its stability under physiological conditions .

Properties

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

7-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H17FN2O2S/c1-12-2-5-14(6-3-12)24(22,23)21-17-8-9-20-11-16(17)15-7-4-13(19)10-18(15)21/h2-7,10,20H,8-9,11H2,1H3

InChI Key

WOVAWKKMRFPCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=C(C=C4)F

Origin of Product

United States

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